molecular formula C16H22N2O3 B15052472 2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid

2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid

Cat. No.: B15052472
M. Wt: 290.36 g/mol
InChI Key: WJUZRRUGLHJCLS-JTDNENJMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(®-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of azepine derivatives often involves [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . These reactions are usually carried out in the presence of strong bases like t-BuOK.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and photochemical methods can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(®-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the azepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(®-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(®-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Azepine: A seven-membered heterocyclic compound with one nitrogen atom.

    Azepane: A saturated analog of azepine.

    Azepinone: Contains a carbonyl group within the azepine ring.

Uniqueness

2-(®-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties compared to other azepine derivatives .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)13(15(20)21)18-12-7-5-4-6-10(12)8-9-11(17)14(18)19/h4-7,11,13H,8-9,17H2,1-3H3,(H,20,21)/t11-,13?/m1/s1

InChI Key

WJUZRRUGLHJCLS-JTDNENJMSA-N

Isomeric SMILES

CC(C)(C)C(C(=O)O)N1C2=CC=CC=C2CC[C@H](C1=O)N

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C2=CC=CC=C2CCC(C1=O)N

Origin of Product

United States

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